Ethyl Difluoro(pyridin-2-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLZMMPDDACOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442732 | |

| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267876-28-8 | |

| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl Difluoro(pyridin-2-yl)acetate?

An In-depth Technical Guide to Ethyl Difluoro(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 267876-28-8) is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of parent compounds. The presence of both a difluoroacetate moiety and a pyridine ring makes this compound a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers in its effective application.

Molecular Structure and Core Properties

The foundational attributes of a chemical compound are dictated by its structure. This compound possesses a central carbon atom attached to a pyridine ring, two fluorine atoms, and an ethyl ester group.

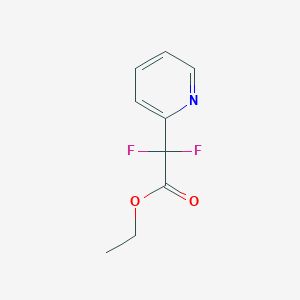

Caption: Figure 1. Chemical Structure of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 267876-28-8 | [2][3][4] |

| Molecular Formula | C₉H₉F₂NO₂ | [3][4][5] |

| Molecular Weight | 201.17 g/mol | [2][3][4] |

| Synonyms | Difluoro(pyridin-2-yl)acetic acid ethyl ester, 2-(1,1-Difluoro-2-ethoxy-2-oxoethyl)pyridine | [2][3] |

| Purity (Typical) | 95% | [2][4] |

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 79.5 °C at 0.5 mmHg, Predicted: 244.2 ± 35.0 °C | [2][3] |

| Density | Predicted: 1.228 ± 0.06 g/cm³ | [3] |

| Flash Point | >100 °C | [2] |

Chemical Properties and Reactivity

Understanding the chemical behavior of this compound is essential for designing synthetic routes and for its use as a reagent.

-

Storage and Stability: It is recommended to store this compound at 2-8°C.[3] For similar compounds, storage in a dry and well-ventilated place is advised.[6]

-

Incompatibilities: Based on related structures, strong acids, strong bases, and strong oxidizing agents should be considered incompatible.[6]

-

Acidity: The predicted pKa of the compound is 1.80 ± 0.12, indicating it is a weak acid.[3]

Synthetic Relevance

The difluoromethyl group is a bioisostere of a hydroxyl group, thiol, or amine, and its introduction can modulate the acidity and lipophilicity of a molecule. This compound serves as a key intermediate in the synthesis of more complex molecules. For example, a common synthetic strategy for related compounds involves the N-alkylation of pyridine derivatives with reagents like ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation to yield N-difluoromethylated pyridinium salts.[7]

Caption: Figure 2. Generalized Synthetic Pathway.

Spectroscopic Data

Spectroscopic analysis is vital for the structural elucidation and purity assessment of this compound. While specific spectra for this exact compound are proprietary to suppliers, the expected spectral characteristics can be inferred from its structural components and data from analogous compounds.[2]

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, a quartet for the -CH₂- of the ethyl group, and a triplet for the -CH₃ of the ethyl group. The difluoromethyl proton would likely appear as a triplet due to coupling with the two fluorine atoms. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the difluoromethyl carbon (split into a triplet by the two fluorine atoms), the carbonyl carbon of the ester, and the two carbons of the ethyl group. |

| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1740 cm⁻¹), C-F stretching bands, and aromatic C-H and C=C stretching bands from the pyridine ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 201.17, along with characteristic fragmentation patterns. |

Safety and Handling

Appropriate safety precautions are imperative when working with this compound. While a specific safety data sheet (SDS) for this compound is not publicly available, data for structurally related compounds can provide guidance.

-

Potential Hazards: Based on similar compounds like Ethyl difluoro(2-methylpyridin-4-yl)acetate, this substance may cause skin and eye irritation and could be harmful if swallowed.[6] Overexposure through inhalation may lead to respiratory irritation.[6] The related compound, ethyl difluoroacetate, is classified as a flammable liquid and can cause severe skin burns and eye damage.[8][9][10][11]

-

Personal Protective Equipment (PPE): It is recommended to use chemical-resistant gloves and safety goggles when handling this compound.[6]

-

First Aid: In case of skin contact, the affected area should be rinsed with plenty of water.[6] If inhaled, move to fresh air.[6] If ingested or in case of eye contact, seek immediate medical attention.[6]

-

Fire Safety: While this compound has a high flash point, related compounds are flammable. Use appropriate fire extinguishers, such as alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]

Applications in Research and Development

The unique combination of a pyridine ring and a difluoroacetate group makes this compound a valuable building block in medicinal chemistry.

-

Pharmaceutical Synthesis: Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.[1] This compound serves as a precursor for the synthesis of novel molecules with potential applications in various therapeutic areas, including oncology and infectious diseases.[1]

-

Drug Discovery: The pyridine moiety is a common scaffold in many biologically active compounds. For instance, di(pyridin-2-yl) structures have been investigated as novel macrofilaricidal agents for treating filarial infections.[12] The incorporation of the difluoroacetate group can be a strategy to optimize the pharmacokinetic and pharmacodynamic properties of such drug candidates.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel, high-value molecules, particularly within the pharmaceutical industry. Its distinct physical and chemical properties, largely influenced by the presence of the difluoroacetate and pyridine functionalities, make it a versatile tool for researchers. A thorough understanding of its characteristics, coupled with stringent safety protocols, is essential for its effective and safe utilization in the laboratory.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9961, Ethyl difluoroacetate" PubChem, [Link].

-

Chemical-Suppliers. "Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetate" Chemical-Suppliers, [Link].

-

Alichem. "Ethyl difluoro(2-methylpyridin-4-yl)acetate Safety Data Sheet" Alichem, [Link].

-

Amerigo Scientific. "this compound" Amerigo Scientific, [Link].

-

Appchem. "ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate" Appchem, [Link].

-

Postigo, A. et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent" RSC Advances, [Link].

- Google Patents.

-

Organic Syntheses. "CONVENIENT PREPARATION OF 3-ETHOXYCARBONYL BENZOFURANS FROM SALICYLALDEHYDES AND ETHYL DIAZOACETATE" Organic Syntheses, [Link].

-

PubChemLite. "Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate" PubChemLite, [Link].

-

University of Bristol. "Spectra of ethyl acetate" University of Bristol School of Chemistry, [Link].

-

National Institute of Standards and Technology. "Acetic acid, difluoro-, ethyl ester" NIST WebBook, [Link].

-

Bulletin of the Chemical Society of Ethiopia. "THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH ANTITUMOR ACTIVITIES" AJOL, [Link].

-

National Center for Biotechnology Information. "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections" PubMed Central, [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. 267876-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. ETHYL 2,2-DIFLUORO-2-(2-PYRIDYL)ACETATE CAS#: 267876-28-8 [amp.chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. appchemical.com [appchemical.com]

- 6. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl difluoroacetate 97 454-31-9 [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Difluoro(pyridin-2-yl)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Ethyl Difluoro(pyridin-2-yl)acetate is a specialty chemical recognized for its utility in introducing the difluoromethyl moiety attached to a pyridine ring, a common scaffold in pharmaceuticals. The strategic incorporation of fluorine atoms is a well-established method in drug discovery to modulate key properties such as metabolic stability, bioavailability, and binding affinity.[1] The difluoromethyl group, in particular, serves as a bioisostere for hydroxyl or thiol groups, enabling fine-tuning of a molecule's physicochemical and pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 267876-28-8 | [2] |

| Molecular Formula | C₉H₉F₂NO₂ | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (Predicted) | [3] |

| Boiling Point | 244.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [3] |

| Synonyms | Ethyl 2,2-difluoro-2-(2-pyridyl)acetate, Difluoro(pyridin-2-yl)acetic acid ethyl ester | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of α-aryl difluoroacetates can be challenging. While classical methods like the Reformatsky reaction—involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc—are foundational, more modern, efficient, and higher-yielding cross-coupling strategies have been developed.[4]

A robust and validated method for the synthesis of this compound involves a copper-catalyzed cross-coupling reaction between a halopyridine and a difluoroacetate silyl enol ether. This approach avoids the often harsh conditions and stoichiometric metals of traditional methods.

The diagram below illustrates the logical workflow for this synthesis.

Caption: Copper-catalyzed synthesis workflow.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a validated procedure for the synthesis of this compound (4a).[2] It is a self-validating system; successful synthesis is confirmed by comprehensive characterization.

Materials and Reagents:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Ethyl 2-(trimethylsilyl)difluoroacetate (TMSCF₂CO₂Et) (1.0 mmol, 1.0 equiv)

-

Copper(I) Iodide (CuI) (1.0 mmol, 1.0 equiv)

-

Potassium Fluoride (KF) (1.0 mmol, 1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (200-300 mesh)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and extraction

-

Rotary evaporator

-

Flash chromatography system

-

NMR Spectrometer (¹H, ¹³C, ¹⁹F)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Copper(I) Iodide (190.5 mg, 1.0 mmol), Potassium Fluoride (58.1 mg, 1.0 mmol), and 2-bromopyridine (158 mg, 1.0 mmol).[2]

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture to create a suspension. To this, add Ethyl 2-(trimethylsilyl)difluoroacetate (196.3 mg, 1.0 mmol) dropwise at room temperature.[2]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromopyridine) is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Structural Characterization

Rigorous structural confirmation is paramount. Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an indispensable tool, in addition to standard ¹H and ¹³C NMR.

Expected NMR Spectral Characteristics:

-

¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and four distinct aromatic protons of the pyridine ring, typically in the range of 7.5-8.7 ppm.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 164 ppm, split into a triplet by the two fluorine atoms), the CF₂ carbon (a triplet with a large coupling constant, J_CF, around 115 ppm), and the carbons of the ethyl and pyridine moieties.

-

¹⁹F NMR: This is the most diagnostic spectrum. A single signal, typically a triplet (due to coupling with the two protons of the adjacent CH₂ group of the ester, though this coupling can be small or absent), is expected. The chemical shift provides definitive evidence of the difluoroacetate group's electronic environment.[1] For similar ethyl difluoro-heteroarylacetates, the ¹⁹F signal appears in the region of -95 to -110 ppm.[1]

Note: As of the last update, specific, publicly archived spectral data (¹H, ¹³C, ¹⁹F NMR) for CAS 267876-28-8 could not be located in the searched databases. The above description is based on expert analysis of the structure and data from closely related analogues. Researchers synthesizing this compound must perform full characterization to verify its identity.

Applications in Research and Development

This compound is primarily utilized as a sophisticated building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Key Application Areas:

-

Lead Optimization in Drug Discovery: The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce a difluoromethyl group onto this scaffold allows medicinal chemists to systematically modify lead compounds. This modification can block metabolic oxidation at that position, increase lipophilicity (enhancing cell permeability), and alter the pKa of the pyridine nitrogen, which can influence receptor binding and pharmacokinetic properties.

-

Synthesis of Bioactive Heterocycles: This compound is a precursor for creating novel heterocyclic systems. For example, related difluoroacetate derivatives are used in annulation reactions to build fused ring systems like indolizines, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.

-

Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and selectivity of herbicides and pesticides. This building block provides a route to novel difluoromethyl-substituted pyridyl compounds for screening in agrochemical discovery programs.

While the utility of this compound class is well-established, specific examples of its incorporation into late-stage clinical candidates or commercial products are not widely published, which is common for proprietary development programs.

Safety, Handling, and Storage

Table 2: Hazard and Safety Profile (Inferred)

| Hazard Category | Description and Precautionary Measures |

| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE). |

| Skin Corrosion/Irritation | Likely to be a skin and eye irritant. α-haloesters and organofluorine compounds can be corrosive. Wear nitrile gloves, a lab coat, and safety glasses with side shields. |

| Flammability | The reactant ethyl bromodifluoroacetate is a combustible liquid. The product is likely to have similar properties. Keep away from heat, sparks, and open flames. |

| Handling | All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or mist. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Refrigeration (2-8°C) is recommended for long-term stability. |

Always consult the specific SDS provided by the supplier before handling any chemical.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Thieme E-Journals. (n.d.). An Efficient Route to Difluoromethylated Pyridines. Retrieved from [Link]

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

-

Gerster, J. F. (n.d.). Fluorine NMR. University of Minnesota. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl Difluoro(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl difluoro(pyridin-2-yl)acetate is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering in-depth technical details, mechanistic insights, and step-by-step protocols. The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important compound.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to profound improvements in a molecule's drug-like properties. The difluoromethyl group (CF₂H) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine moieties, potentially enhancing target engagement and metabolic stability. This compound serves as a key intermediate for introducing this valuable motif into a wide range of heterocyclic structures.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific substitution pattern required on the pyridine ring. The two primary strategies involve:

-

Direct C-H Difluoroalkylation of Pyridine Derivatives: Introducing the difluoroacetate moiety directly onto a pre-formed pyridine ring.

-

De Novo Synthesis of the Pyridine Ring: Constructing the pyridine ring with the difluoroacetate group already incorporated into one of the precursors.

This guide will delve into the practical execution of these strategies, providing detailed protocols and mechanistic rationale.

Pathway I: Direct Difluoroalkylation using Ethyl Bromodifluoroacetate

A common and direct method for the synthesis of related N-difluoromethylated pyridines involves the use of ethyl bromodifluoroacetate as a key reagent.[1][2] This approach can be adapted for the C-alkylation of pyridines, although it often requires specific activation of the pyridine ring.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of ethyl bromodifluoroacetate. This initially forms an N-alkylated pyridinium salt. Subsequent rearrangement or further reaction is then required to achieve C-alkylation at the 2-position. For C-alkylation, a metal-catalyzed cross-coupling reaction or a radical-mediated process is typically more effective.

Visualizing the N-Alkylation Pathway

Caption: N-alkylation of pyridine with ethyl bromodifluoroacetate.

Experimental Protocol: A Representative Cross-Coupling Approach

While direct C-H functionalization is challenging, a more reliable method involves a cross-coupling reaction with a pre-functionalized pyridine, such as 2-halopyridine.

Materials:

-

2-Bromopyridine

-

Ethyl bromodifluoroacetate

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

-

Add anhydrous DMF (5 mL) to the flask and stir the mixture until a homogeneous solution is formed.

-

Add Cs₂CO₃ (2.0 mmol) to the reaction mixture.

-

Finally, add ethyl bromodifluoroacetate (1.5 mmol) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Reaction Parameters for Cross-Coupling Synthesis

| Parameter | Value |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Solvent | Anhydrous DMF |

| Base | Cesium Carbonate |

| Catalyst | CuI / 1,10-Phenanthroline |

Pathway II: De Novo Pyridine Synthesis

An alternative and often more versatile approach is the construction of the pyridine ring from acyclic precursors, where one of the components already contains the difluoroacetate moiety.[3] This strategy allows for greater control over the final substitution pattern of the pyridine ring.

General Strategy

This method typically involves the condensation of an enolate or enamine bearing the difluoroacetate group with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization to form the pyridine ring.

Visualizing the De Novo Synthesis Workflow

Caption: General workflow for the de novo synthesis of the pyridine ring.

Experimental Protocol: A Representative De Novo Synthesis

This protocol is adapted from methodologies for synthesizing 2-difluoromethyl pyridines.[3]

Materials:

-

Ethyl difluoroacetate

-

Lithium diisopropylamide (LDA)

-

A suitable substituted butenone (e.g., 4-(dimethylamino)but-3-en-2-one)

-

Ammonium formate (HCO₂NH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve ethyl difluoroacetate (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 mmol in THF) to the cooled solution and stir for 30 minutes to generate the lithium enolate.

-

Condensation: In a separate flask, dissolve the substituted butenone (1.0 mmol) in anhydrous DMSO (5 mL).

-

Transfer the enolate solution to the butenone solution at room temperature and stir for 1 hour.

-

Cyclization and Aromatization: Add ammonium formate (2.0 mmol) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired this compound.

Table 2: Key Parameters for De Novo Synthesis

| Step | Reagent/Condition | Purpose |

| 1 | LDA, -78 °C | Generation of the difluoroacetate enolate |

| 2 | Substituted Butenone, DMSO | Michael addition and condensation |

| 3 | Ammonium Formate, 80 °C | Nitrogen source for cyclization and subsequent aromatization |

Synthesis of the Precursor: Ethyl Difluoroacetate

The availability of high-purity ethyl difluoroacetate is crucial for the success of the aforementioned synthetic pathways. Several methods for its preparation have been reported.[4][5][6][7]

A common industrial method involves the reaction of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) with sulfuric acid in the presence of an oxide such as boron trioxide or phosphorus pentoxide, followed by the addition of ethanol.[4][6]

Another approach is the esterification of difluoroacetic acid with ethanol, often catalyzed by a strong acid.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple strategic routes, with the choice of method depending on the specific research or development context. The direct functionalization of a pre-existing pyridine ring via cross-coupling offers a convergent approach, while the de novo synthesis provides greater flexibility in accessing a variety of substituted analogues. As the demand for novel fluorinated pharmacophores continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of key building blocks like this compound will remain an area of active research.

References

-

Marchán, V., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link][1][2]

-

Li, W., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. [Link][8]

-

Le, T. N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters. [Link][3]

-

Request PDF. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link][9]

-

Barham, J. P., et al. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Nature Communications. [Link][10]

-

Patel, H., et al. (2017). Process of producing ethyl difluoroacetate. Google Patents. [4][6]

-

Zhang, J., et al. (2013). Preparation method of ethyl difluoroacetate and intermediate thereof. Google Patents. [5]

-

Gharda Chemicals LTD. (2014). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Quick Company. [Link][7]

Sources

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 6. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]

- 7. Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic [quickcompany.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl Difluoro(pyridin-2-yl)acetate

This guide provides an in-depth analysis of the key spectroscopic data for Ethyl Difluoro(pyridin-2-yl)acetate (CAS 267876-28-8), a compound of interest in pharmaceutical and agrochemical research. The structural elucidation of such molecules is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document synthesizes predictive data based on the analysis of its constituent functional groups and related chemical structures, offering researchers and drug development professionals a robust framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a pyridine ring, a difluoroacetyl group, and an ethyl ester. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. Understanding these individual contributions is key to interpreting the complete spectral data of the molecule.

Below is a diagram illustrating the molecular structure and the key functional groups that will be discussed in the context of their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

Predicted ¹H NMR Data

The proton NMR spectrum will show signals corresponding to the protons on the pyridine ring and the ethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H6 | 8.6 - 8.8 | Doublet of doublets (dd) | ~4.8, 1.5 |

| Pyridine-H4 | 7.8 - 8.0 | Triplet of doublets (td) | ~7.7, 1.8 |

| Pyridine-H3 | 7.5 - 7.7 | Doublet (d) | ~7.9 |

| Pyridine-H5 | 7.3 - 7.5 | Doublet of doublets (dd) | ~7.5, 4.8 |

| Ethyl-CH₂ | 4.2 - 4.4 | Quartet (q) | ~7.1 |

| Ethyl-CH₃ | 1.2 - 1.4 | Triplet (t) | ~7.1 |

Rationale behind Predictions:

-

Pyridine Protons: The chemical shifts for the pyridine ring protons are predicted based on typical values for 2-substituted pyridines. The H6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

-

Ethyl Group Protons: The ethyl group protons will exhibit a characteristic quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group, a pattern typical for an ethyl ester.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of fluorine atoms will cause splitting of the signals for the adjacent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) |

| Carbonyl (C=O) | 165 - 168 | Triplet (t) |

| Pyridine-C2 | 150 - 153 | (Not coupled to F) |

| Pyridine-C6 | 148 - 150 | (Not coupled to F) |

| Pyridine-C4 | 136 - 138 | (Not coupled to F) |

| Pyridine-C5 | 125 - 127 | (Not coupled to F) |

| Pyridine-C3 | 121 - 123 | (Not coupled to F) |

| CF₂ | 110 - 115 | Triplet (t) |

| Ethyl-CH₂ | 62 - 64 | (Not coupled to F) |

| Ethyl-CH₃ | 13 - 15 | (Not coupled to F) |

Rationale behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the ester is expected in the typical downfield region. It will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

CF₂ Carbon: The carbon atom bonded to the two fluorine atoms will be significantly shielded and will appear as a triplet due to the one-bond C-F coupling.

-

Pyridine Carbons: The chemical shifts are estimated based on known data for 2-substituted pyridines.

-

Ethyl Group Carbons: These are predicted based on standard values for ethyl esters.[1][2]

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule.[3] For this compound, a single signal is expected for the two equivalent fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₂ | -90 to -120 | Singlet |

Rationale behind Predictions:

-

The chemical shift for difluoroalkyl groups can vary, but a range of -90 to -120 ppm relative to CFCl₃ is a reasonable estimate for this structure.[4] The absence of any adjacent protons would lead to a singlet in the proton-decoupled ¹⁹F NMR spectrum. In a proton-coupled spectrum, this signal might appear as a triplet due to coupling with the alpha-proton if one were present, but in this case, it is attached to a quaternary carbon.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., +50 to -250 ppm).

-

¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Ester) | 1740 - 1760 | Strong |

| C=N, C=C stretch (Pyridine ring) | 1580 - 1620 | Medium-Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (Ester) | 1000 - 1200 | Strong |

Rationale behind Predictions:

-

C=O Stretch: The ester carbonyl group will give rise to a strong absorption band in the region of 1740-1760 cm⁻¹.[5]

-

C-F Stretch: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[6]

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1580-1620 cm⁻¹ region.

-

C-H Stretches: Aromatic and aliphatic C-H stretches will be observed at their characteristic frequencies above and below 3000 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Molecular Ion (M⁺): m/z = 201.06

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ = m/z 156

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ = m/z 172

-

Formation of the pyridyl-difluoroacetyl cation: This would involve the loss of the entire ethyl ester group.

-

Fragmentation of the pyridine ring: This can lead to a variety of smaller charged fragments.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent (for ESI-MS) or through a gas chromatograph (for GC-MS with EI).

-

Ionization: Electron Ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the elemental composition.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and Mass Spec data based on established principles of spectroscopy and analysis of related structures. While the data presented here is predictive, it offers a solid foundation for researchers to interpret their own experimental results and confirm the identity and purity of this important chemical compound. The provided protocols outline standard methodologies for obtaining high-quality spectroscopic data.

References

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (2020, August 13). National Center for Biotechnology Information. [Link]

-

Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Organic Chemistry Frontiers. [Link]

-

PubChemLite. Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. PubChemLite. [Link]

-

Spectra of ethyl acetate. University of Calgary. [Link]

-

PubChem. Ethyl difluoroacetate. National Center for Biotechnology Information. [Link]

- Google Patents. CN112574039B - Synthesis method of ethyl difluoroacetoacetate.

- Google Patents. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.

- Google Patents. WO 2017/025985 A1 - Process of producing ethyl difluoroacetate.

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]

-

X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1. PubMed Central. [Link]

-

Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. PubMed. [Link]

-

NIST WebBook. Acetic acid, difluoro-, ethyl ester. National Institute of Standards and Technology. [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific. [Link]

-

NIST WebBook. Ethyl Acetate. National Institute of Standards and Technology. [Link]

Sources

- 1. Ethyl difluoroacetate(454-31-9) 13C NMR spectrum [chemicalbook.com]

- 2. Ethyl fluoroacetate(459-72-3) 13C NMR [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. colorado.edu [colorado.edu]

- 5. Ethyl Acetate [webbook.nist.gov]

- 6. Ethyl difluoroacetate(454-31-9) IR Spectrum [m.chemicalbook.com]

The Emergence of a Key Building Block: A Technical Guide to Ethyl Difluoro(pyridin-2-yl)acetate

Introduction: The Rising Prominence of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated scaffolds, those containing the pyridine nucleus are of particular interest. The pyridine ring is a versatile pharmacophore, capable of engaging in hydrogen bonding and other key interactions within biological systems.[3][4] Consequently, the fusion of fluorine and pyridine moieties has led to the development of numerous successful therapeutic agents.[4][5]

Ethyl Difluoro(pyridin-2-yl)acetate, a difluorinated derivative of pyridin-2-ylacetic acid, represents a critical building block for the synthesis of novel pharmaceuticals and agrochemicals. Its structure combines the advantageous properties of a difluoromethyl group with the versatile reactivity of an ethyl ester, all attached to a biologically relevant pyridine core. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important, yet not widely documented, chemical entity.

A Historical Perspective: The Evolution of Fluorination Chemistry

While the specific, seminal report on the first synthesis of this compound is not readily found in the chemical literature, its existence is a testament to the broader advancements in organofluorine chemistry. The journey to synthesize such targeted fluorinated molecules has been a long one, marked by significant challenges and groundbreaking discoveries.

Early attempts at fluorination in the 19th and early 20th centuries were often fraught with danger, utilizing highly reactive and difficult-to-handle reagents like elemental fluorine.[1] A major breakthrough came with the development of milder and more selective fluorinating agents. The evolution of these reagents can be broadly categorized into "generations," each offering improved safety and synthetic utility.[6] The development of electrophilic N-F fluorinating agents, such as Selectfluor®, has been particularly instrumental, providing chemists with powerful tools for the controlled introduction of fluorine into organic molecules.[7] It is within this context of advanced fluorination methodologies that the synthesis of complex molecules like this compound became feasible.

Synthetic Methodologies: Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. Based on established transformations in fluorine chemistry, two primary retrosynthetic pathways are proposed below.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Late-Stage Difluoroalkylation of a Pyridine Precursor

This approach involves the introduction of the difluoroacetate moiety onto a pre-existing pyridine ring. A plausible method would be the reaction of a suitable pyridin-2-yl precursor with a difluoro-electrophile.

Proposed Experimental Protocol:

-

Starting Material: Ethyl (pyridin-2-yl)acetate.

-

Deprotonation: Treat Ethyl (pyridin-2-yl)acetate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) to generate the corresponding enolate.

-

Electrophilic Fluorination: Introduce an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to the enolate solution. The reaction is typically allowed to warm slowly to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed workflow for late-stage difluoroalkylation.

Pathway 2: Construction from Difluorinated Building Blocks

An alternative strategy involves the use of a readily available difluorinated starting material, such as ethyl bromodifluoroacetate or ethyl difluoroacetate, and constructing the pyridine ring or coupling it to a pyridine precursor.

Proposed Experimental Protocol (Cross-Coupling Approach):

-

Starting Materials: 2-Halopyridine (e.g., 2-bromopyridine) and a difluoroacetate-derived nucleophile.

-

Generation of the Nucleophile: The Reformatsky reaction is a suitable choice. React ethyl bromodifluoroacetate with an activated metal, such as zinc dust, in an appropriate solvent (e.g., THF or dioxane) to generate the corresponding organozinc reagent.

-

Palladium-Catalyzed Cross-Coupling: In a separate flask, combine the 2-halopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable ligand in an anhydrous solvent.

-

Reaction: Add the freshly prepared organozinc reagent to the palladium-catalyzed reaction mixture. Heat the reaction under an inert atmosphere until completion, monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Purify the crude product via column chromatography.

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of Ethyl Difluoro(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic bioisostere for hydroxyl, thiol, and amine moieties. When this functional group is part of an ester, as in this compound, it provides a versatile synthetic handle for further molecular elaboration.

The pyridine scaffold is a privileged structure in medicinal chemistry, with over 100 FDA-approved drugs containing this nitrogen-containing heterocycle. The combination of a pyridine ring and a difluoroacetate group presents a compelling molecular architecture for the development of novel therapeutics. This guide provides a comprehensive overview of the potential synthetic strategies for this compound, drawing upon established methodologies for the difunctionalization of heteroaromatics.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of strategy will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on three primary approaches:

-

Direct C-H Functionalization of Pyridine: Introducing the difluoroacetate group directly onto the pyridine ring.

-

Cross-Coupling Methodologies: Coupling a pre-functionalized pyridine with a difluoroacetate synthon.

-

N-Oxide Mediated Synthesis: Utilizing a pyridine N-oxide to activate the ring for functionalization.

Strategy 1: Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalization of the pyridine ring. While challenging due to the inherent stability of C-H bonds, recent advances in catalysis have made this a more viable strategy.

Radical-Mediated Minisci-Type Reactions

The Minisci reaction and its variants are powerful tools for the alkylation of electron-deficient heterocycles like pyridine. This approach involves the generation of a difluoroacetate radical, which then adds to the protonated pyridine ring, preferentially at the C2 or C4 position.

Reaction Causality: The pyridine nitrogen is first protonated with a strong acid, which activates the ring towards nucleophilic attack by the radical. The choice of radical source and oxidant is critical for reaction efficiency.

Proposed Workflow:

Caption: Minisci-type radical difluoroacetylation of pyridine.

Experimental Protocol (Hypothetical):

-

To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added a strong acid such as trifluoroacetic acid (1.2 eq).

-

Ethyl bromodifluoroacetate (1.5 eq) and a radical initiator (e.g., AIBN or a photocatalyst) are added.

-

An oxidant (e.g., ammonium persulfate) is added, and the reaction is heated or irradiated with visible light.

-

The reaction is monitored by TLC or LC-MS for the formation of the product.

-

Upon completion, the reaction is quenched, neutralized, and the product is extracted and purified by column chromatography.

Trustworthiness: This protocol is based on well-established Minisci-type reactions. The key to success is the careful optimization of the radical initiator, oxidant, and solvent system to favor the desired C2-adduct and minimize side reactions.

Strategy 2: Cross-Coupling Methodologies

Cross-coupling reactions are a robust and versatile method for forming carbon-carbon bonds. This strategy involves the use of a transition metal catalyst, typically palladium or copper, to couple a pyridine-based organometallic reagent or halide with a difluoroacetate partner.

Palladium-Catalyzed Cross-Coupling

This approach would likely involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) with a nucleophilic difluoroacetate equivalent. A Reformatsky-type reagent, generated from ethyl bromodifluoroacetate and zinc, is a common nucleophile in such reactions.

Reaction Causality: The palladium catalyst undergoes oxidative addition into the carbon-halogen bond of the 2-halopyridine. This is followed by transmetalation with the zinc-difluoroacetate species and subsequent reductive elimination to form the product and regenerate the catalyst.

Proposed Workflow:

Caption: Palladium-catalyzed cross-coupling for synthesis.

Experimental Protocol (Hypothetical):

-

In a flame-dried flask under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh3)4) and a ligand if necessary.

-

Add a solution of 2-bromopyridine (1.0 eq) in a dry, aprotic solvent (e.g., THF or dioxane).

-

In a separate flask, prepare the Reformatsky reagent by reacting ethyl bromodifluoroacetate (1.5 eq) with activated zinc dust.

-

Transfer the freshly prepared Reformatsky reagent to the reaction mixture containing the 2-bromopyridine and catalyst.

-

Heat the reaction mixture to a temperature typically between 60-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

-

Purify the crude product by column chromatography.

Trustworthiness: Palladium-catalyzed cross-coupling reactions are highly reliable. The success of this protocol hinges on the quality of the catalyst, the purity of the reagents, and the maintenance of anhydrous and oxygen-free conditions.

Strategy 3: N-Oxide Mediated Synthesis

Pyridine N-oxides are valuable intermediates in pyridine chemistry. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, for both electrophilic and nucleophilic attack. A photocatalytic approach using pyridine N-oxides has been shown to be effective for difluoroalkylation.[1]

Reaction Causality: The pyridine N-oxide can be activated by a photocatalyst under visible light irradiation. This allows for the incorporation of an electrophilic difluoroacetate radical.[1] The N-oxide group can then be removed in a subsequent step.

Proposed Workflow:

Caption: N-Oxide mediated photocatalytic synthesis.

Experimental Protocol (Hypothetical):

-

Synthesis of Pyridine N-oxide: Oxidize pyridine with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid.

-

Photocatalytic Difluoroacetylation: In a reaction vessel, combine the pyridine N-oxide (1.0 eq), a photocatalyst (e.g., an iridium or ruthenium complex), and ethyl bromodifluoroacetate (1.5 eq) in a suitable solvent.

-

Irradiate the mixture with visible light (e.g., a blue LED lamp) and stir at room temperature.

-

Monitor the reaction for the formation of the C2-functionalized pyridine N-oxide.

-

Deoxygenation: Once the photocatalytic step is complete, remove the solvent and add a deoxygenating agent such as phosphorus trichloride (PCl3) to remove the N-oxide group.

-

Work up the reaction and purify the final product by column chromatography.

Trustworthiness: This method leverages the well-documented reactivity of pyridine N-oxides and the growing field of photoredox catalysis.[1] The regioselectivity for C2-functionalization is often high in these systems. The protocol requires careful handling of the photocatalyst and deoxygenating agent.

Quantitative Data Summary

While a direct synthesis of the target molecule is not extensively reported, the following table provides representative yields for analogous difluoromethylation and difluoroalkylation reactions found in the literature, which can serve as a benchmark for the proposed synthetic strategies.

| Strategy | Reagent | Catalyst/Initiator | Solvent | Temp (°C) | Yield (%) | Reference |

| N-Difluoromethylation | Ethyl bromodifluoroacetate | None | ACN | 60 | 63-81 | [2] |

| Photocatalytic Difluoroalkylation | Ethyl Bromodifluoroacetate | Photocatalyst | Not Specified | RT | Moderate to Good | [1] |

| Indolizine Synthesis | Ethyl Bromodifluoroacetate | None | Not Specified | Ambient | Good | [3] |

Conclusion and Future Outlook

The synthesis of this compound is a chemically tractable goal that can be approached through several modern synthetic methodologies. Direct C-H functionalization offers an elegant and atom-economical route, while palladium-catalyzed cross-coupling provides a robust and predictable pathway. The use of pyridine N-oxides in a photocatalytic system represents a milder and often highly regioselective alternative.

For researchers and drug development professionals, the choice of synthetic route will be guided by factors such as substrate scope, scalability, and cost-effectiveness. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis of this valuable fluorinated building block, paving the way for the discovery of new and improved pharmaceutical agents.

References

-

Yuan, J., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. [Link][4]

-

Barata-Vallejo, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31365-31374. [Link][2]

-

Pan, F., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications, 52(18), 1385-1393. [Link][1]

-

Wang, P., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters, 22(23), 9313-9318. [Link][3]

-

Various Authors. (n.d.). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Synfacts, 17(08), 0845. [5]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Reactivity Profile of Ethyl Difluoro(pyridin-2-yl)acetate: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide

Abstract

Ethyl difluoro(pyridin-2-yl)acetate is a versatile building block in modern drug discovery, prized for its unique electronic properties and its utility in introducing the difluoromethylene (CF₂) moiety. The CF₂ group is a valuable bioisostere for ethers, carbonyls, and other functional groups, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules[1]. This guide provides an in-depth analysis of the compound's reactivity with common classes of reagents, offering field-proven insights and detailed protocols to empower researchers in synthetic chemistry and drug development. We will explore the three primary centers of reactivity: the highly acidic α-carbon, the versatile ester functionality, and the nucleophilic pyridine ring.

Core Reactivity Concepts: A Tri-Functional Analysis

The synthetic utility of this compound stems from three distinct reactive centers within its structure. Understanding the interplay and selective targeting of these sites is crucial for successful experimental design.

-

The α-Carbon: The two electron-withdrawing fluorine atoms dramatically increase the acidity of the α-proton. This facilitates the generation of a stabilized nucleophilic difluoroenolate, which is the cornerstone of this reagent's utility in carbon-carbon bond formation.

-

The Ethyl Ester: This functional group is susceptible to classic ester transformations, including hydrolysis, reduction, and amidation, providing pathways to other key difluorinated synthons like carboxylic acids, alcohols, and amides.

-

The Pyridine Ring: The lone pair on the pyridine nitrogen atom imparts basicity and nucleophilicity, allowing for reactions such as N-alkylation and N-oxidation. Furthermore, the pyridine ring can participate in more complex transformations, such as cycloadditions, via the formation of pyridinium ylides.

Below is a conceptual diagram illustrating these reactive centers.

Caption: Key reactive centers of this compound.

Reactivity at the α-Carbon: The Power of the Difluoroenolate

The most significant reactivity profile of this compound is centered on the α-carbon. The gem-difluoro substitution renders the α-proton significantly more acidic than in non-fluorinated analogues, facilitating its removal by common, non-nucleophilic bases to form a key reactive intermediate: a difluoroenolate.

Enolate Generation

The choice of base is critical and is dictated by the electrophile's nature. For irreversible enolate formation, strong bases are required.

-

Expertise & Experience: While weaker bases like potassium carbonate may be sufficient in some instances, strong, sterically hindered bases such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are preferred. These bases ensure rapid and complete deprotonation at low temperatures (typically -78 °C), which minimizes side reactions, such as self-condensation or attack at the ester carbonyl. The use of low temperatures is a self-validating system; it kinetically favors the desired α-deprotonation over other potential pathways.

Aldol-Type Reactions with Carbonyls

The generated difluoroenolate is a potent nucleophile that readily adds to aldehydes and ketones in an Aldol-type reaction, forging a new C-C bond and creating a β-hydroxy-α,α-difluoroester. This transformation is a cornerstone of fluorinated molecule synthesis[2][3][4]. The structural motif of α,α-difluoro-β-hydroxy esters is found in numerous biologically active compounds[5].

The general workflow for this reaction is depicted below.

Caption: Workflow for an Aldol-type reaction.

Protocol 2.2.1: General Procedure for Aldol Addition to an Aldehyde

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 equivalents) to the stirred THF.

-

Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour. The formation of the enolate is typically indicated by a color change.

-

Electrophile Addition: Add a solution of the desired aldehyde (1.2 equivalents) in anhydrous THF dropwise. Maintain the temperature at -78 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mannich-Type Reactions with Imines

In a similar fashion, the difluoroenolate can be used in aza-Reformatsky or Mannich-type reactions by reacting it with imines. This provides a direct route to α,α-difluoro-β-amino esters, which are valuable precursors for fluorinated β-amino acids and other nitrogen-containing compounds of pharmaceutical interest[6][7][8]. The reaction mechanism is analogous to the Aldol addition, with the imine serving as the electrophile.

Reactivity of the Ester Group

The ethyl ester moiety can be selectively targeted, typically under conditions that do not promote enolization.

Hydrolysis (Saponification)

Treatment with aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup, readily hydrolyzes the ester to the corresponding difluoro(pyridin-2-yl)acetic acid[9][10].

-

Trustworthiness: It is crucial to perform this reaction at room temperature or with gentle heating. Elevated temperatures can promote undesired side reactions. The progress of the saponification can be easily monitored by the disappearance of the starting ester spot on a TLC plate.

Reduction

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the ester to afford 2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol[11].

-

Expertise & Experience: This reaction must be performed in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and typically requires an excess of the reducing agent. The reaction is highly exothermic and requires careful temperature control. The workup procedure (e.g., Fieser workup) is critical for safely quenching the excess LiAlH₄ and isolating the alcohol product.

| Reagent Class | Specific Reagent(s) | Reactive Site | Primary Product |

| Strong Base | LDA, NaHMDS, KHMDS | α-Carbon | Difluoroenolate Anion |

| Carbonyls | Aldehydes, Ketones | α-Carbon (via enolate) | β-Hydroxy-α,α-difluoroesters |

| Imines | N-aryl, N-alkyl imines | α-Carbon (via enolate) | β-Amino-α,α-difluoroesters |

| Aqueous Base | LiOH, NaOH, KOH | Ester Carbonyl | Difluoro(pyridin-2-yl)acetic acid |

| Reducing Agent | LiAlH₄, DIBAL-H | Ester Carbonyl | 2,2-Difluoro-2-(pyridin-2-yl)ethanol |

| Alkylating Agent | Methyl Iodide, Benzyl Bromide | Pyridine Nitrogen | N-Alkyl Pyridinium Salt |

Reactivity at the Pyridine Ring

The pyridine nitrogen atom acts as a nucleophilic center, readily reacting with electrophiles.

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) will lead to the formation of the corresponding N-alkylated pyridinium salt. This reaction introduces a permanent positive charge and can be used to modify the physicochemical properties of the molecule.

Indolizine Synthesis

A more advanced application involves the reaction of the corresponding pyridinium salt with a base to form a pyridinium ylide. This ylide can then undergo a [3+2] cycloaddition reaction. For instance, literature precedent shows that pyridinium salts can react with reagents like ethyl bromodifluoroacetate (a close analogue) in the presence of a base to form indolizine derivatives[12][13]. This suggests that N-alkylation of this compound, followed by deprotonation at the α-carbon, could generate a reactive ylide capable of participating in various annulation reactions.

The proposed mechanistic pathway is outlined below.

Caption: Proposed mechanism for ylide formation and cycloaddition.

Conclusion

This compound is a powerful and versatile reagent whose reactivity can be precisely controlled by the choice of reaction conditions. The generation of its difluoroenolate intermediate provides a reliable and efficient method for the synthesis of complex α,α-difluorinated molecules through Aldol and Mannich-type reactions. Concurrently, the ester and pyridine functionalities offer orthogonal handles for further molecular elaboration. This guide provides the foundational knowledge and practical protocols necessary for chemists to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.

References

- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. (2024).

- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society.

- Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024).

- Various methods for a generation of α,α-difluoroenolate. (n.d.).

- In-situ generation of α,α-difluoro enolate 97 and aldol addition by... (n.d.).

- Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). PubMed Central.

- Reform

- Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacet

- Reactions of Enols and Enol

- Reactions of Enolate Ions and Enols. (n.d.). Chemistry LibreTexts.

- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.

- The Asymmetric Difluoro-Reformatsky Reaction. (n.d.).

- Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. (n.d.).

- Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis.

- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).

- Lithium Aluminum Hydride Reduction of Difluoroacetic Acid. (n.d.). Proceedings of the Indiana Academy of Science.

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet

Sources

- 1. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]

- 11. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of Ethyl Difluoro(pyridin-2-yl)acetate for Drug Development Applications

An in-depth technical guide by a Senior Application Scientist